molecular formula C9H8F3NO B14818009 4-Cyclopropoxy-2-(trifluoromethyl)pyridine

4-Cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14818009
M. Wt: 203.16 g/mol
InChI Key: BDBSVMFDERZTDR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)pyridine involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropoxy group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted pyridines and cyclopropoxy derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the cyclopropoxy group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 4-(trifluoromethyl)pyridine and 2-fluoro-4-(trifluoromethyl)pyridine . While these compounds share the trifluoromethyl group, the presence of the cyclopropoxy group in this compound provides unique steric and electronic properties, making it distinct in terms of reactivity and application potential.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications. Continued research and development are likely to uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

4-cyclopropyloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8-5-7(3-4-13-8)14-6-1-2-6/h3-6H,1-2H2

InChI Key

BDBSVMFDERZTDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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